Cas no 3288-99-1 (2-[4-(tert-Butyl)phenyl]ethanenitrile)
2-[4-(tert-Butyl)phenyl]ethanenitrile Chemical and Physical Properties
Names and Identifiers
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- 2-[4-(tert-Butyl)phenyl]ethanenitrile
- 4-TERT-BUTYLPHENYLACETONITRILE
- 4-(1,1-dimethylethyl)-benzeneacetonitril
- Butylphenylacetonitrile
- HiCrome?MS.0157 Agar
- 4-Butylphenylacetonitrile
- 4-tert-Butylphenyl-acetonitril
- Benzeneacetonitrile, 4-(1,1-dimethylethyl)-
- 4-(1,1-Dimethylethyl)benzeneacetonitrile
- 4-tert-Butylbenzeneacetonitrile
- 2-(4-(tert-Butyl)phenyl)acetonitrile
- 2-(4-tert-butylphenyl)acetonitrile
- 4-TERT-BUTYL BENZYL CYANIDE
- 4-TERTBUTYLBENZYL CYANIDE
- 4-tert-Butylphenyl-acetonitrile
- p-tert-butyl-benzyl cyanide
- p-tert-butylphenylacetonitrile
- (4-tert-Butylphenyl)acetonitrile
- 4-(tert-Butyl)benzyl cyanide
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- MDL: MFCD00128112
- Inchi: 1S/C12H15N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7H,8H2,1-3H3
- InChI Key: QKJPXROEIJPNHG-UHFFFAOYSA-N
- SMILES: CC(C)(C)C1=CC=C(C=C1)CC#N
Computed Properties
- Exact Mass: 173.12000
- Monoisotopic Mass: 173.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
- Topological Polar Surface Area: 23.8A^2
Experimental Properties
- Density: 0.95
- Boiling Point: 79-81°C 0,1mm
- Flash Point: 120.4°C
- Refractive Index: 1.505
- PSA: 23.79000
- LogP: 3.05018
2-[4-(tert-Butyl)phenyl]ethanenitrile Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:UN 3276
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36/37/39
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Hazardous Material Identification:
- Risk Phrases:R20/21/22
2-[4-(tert-Butyl)phenyl]ethanenitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-[4-(tert-Butyl)phenyl]ethanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM252248-500g |
2-(4-(tert-Butyl)phenyl)acetonitrile |
3288-99-1 | 95% | 500g |
$196 | 2021-06-16 | |
| TRC | B694435-1g |
2-(4-tert-Butylphenyl)acetonitrile |
3288-99-1 | 1g |
$ 57.00 | 2023-09-08 | ||
| TRC | B694435-5g |
2-(4-tert-Butylphenyl)acetonitrile |
3288-99-1 | 5g |
$ 63.00 | 2023-09-08 | ||
| TRC | B694435-10g |
2-(4-tert-Butylphenyl)acetonitrile |
3288-99-1 | 10g |
$ 81.00 | 2023-09-08 | ||
| TRC | B694435-50g |
2-(4-tert-Butylphenyl)acetonitrile |
3288-99-1 | 50g |
$ 127.00 | 2023-04-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32540-25g |
2-(4-(tert-Butyl)phenyl)acetonitrile |
3288-99-1 | 95% | 25g |
¥31.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32540-100g |
2-(4-(tert-Butyl)phenyl)acetonitrile |
3288-99-1 | 95% | 100g |
¥101.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32540-10g |
2-(4-(tert-Butyl)phenyl)acetonitrile |
3288-99-1 | 95% | 10g |
¥25.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32540-5g |
2-(4-(tert-Butyl)phenyl)acetonitrile |
3288-99-1 | 5g |
¥36.0 | 2021-09-03 | ||
| Ambeed | A154268-5g |
2-(4-(tert-Butyl)phenyl)acetonitrile |
3288-99-1 | 95% | 5g |
$9.0 | 2024-04-20 |
2-[4-(tert-Butyl)phenyl]ethanenitrile Suppliers
2-[4-(tert-Butyl)phenyl]ethanenitrile Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-[4-(tert-Butyl)phenyl]ethanenitrile
Introduction to 2-[4-(tert-Butyl)phenyl]ethanenitrile (CAS No. 3288-99-1)
2-[4-(tert-Butyl)phenyl]ethanenitrile, a compound with the chemical formula C11H13N, is a significant molecule in the field of organic chemistry and pharmaceutical research. Its unique structural features make it a valuable intermediate in the synthesis of various bioactive compounds. This introduction delves into the compound's properties, applications, and recent advancements in its utilization within the pharmaceutical industry.
The molecular structure of 2-[4-(tert-Butyl)phenyl]ethanenitrile consists of an acrylonitrile group attached to a phenyl ring substituted with a tert-butyl group. This configuration imparts distinct chemical reactivity, making it a versatile building block for more complex molecules. The presence of the nitrile group (-CN) enhances its utility in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance, influencing reaction selectivity.
In recent years, 2-[4-(tert-Butyl)phenyl]ethanenitrile has garnered attention for its role in developing novel therapeutic agents. Its incorporation into pharmacophores has been explored in the design of compounds targeting various diseases, including cancer and neurological disorders. The compound's ability to undergo functionalization at multiple sites allows for the creation of diverse derivatives with tailored biological activities.
One of the most compelling applications of 2-[4-(tert-Butyl)phenyl]ethanenitrile is in the synthesis of small-molecule inhibitors. These inhibitors are crucial in modulating enzyme activity, which is often dysregulated in pathological conditions. For instance, researchers have utilized this compound to develop inhibitors targeting kinases and other enzymes involved in cancer progression. The tert-butyl group's steric bulk helps in optimizing binding affinity by reducing unwanted interactions with non-target proteins.
The pharmaceutical industry has also leveraged 2-[4-(tert-Butyl)phenyl]ethanenitrile in the development of central nervous system (CNS) drugs. Its structural motif has been incorporated into molecules designed to interact with specific neurotransmitter receptors. Preliminary studies suggest that derivatives of this compound exhibit potential as anxiolytics and antidepressants. The nitrile group's ability to participate in hydrogen bonding interactions enhances binding to receptor sites, improving drug efficacy.
Advances in synthetic methodologies have further expanded the utility of 2-[4-(tert-Butyl)phenyl]ethanenitrile. Modern techniques such as transition metal-catalyzed cross-coupling reactions have enabled efficient functionalization of its aromatic ring and nitrile group. These methods allow for the introduction of diverse substituents, leading to a library of compounds with unique properties. Such advancements are critical for drug discovery pipelines, where access to structurally diverse candidates is essential for identifying potent therapeutics.
The compound's stability under various reaction conditions also makes it an attractive choice for industrial applications. Unlike some other acrylonitriles, which may decompose under harsh conditions, 2-[4-(tert-Butyl)phenyl]ethanenitrile remains robust during synthetic transformations. This stability ensures consistent yields and purity levels, which are paramount for pharmaceutical manufacturing standards.
In conclusion, 2-[4-(tert-Butyl)phenyl]ethanenitrile (CAS No. 3288-99-1) is a multifaceted compound with significant implications in medicinal chemistry and drug development. Its structural features enable diverse functionalization pathways, making it a valuable intermediate for synthesizing bioactive molecules. Recent research highlights its potential in developing inhibitors for cancer and CNS disorders, underscoring its importance in modern pharmacological research.
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